molecular formula C22H26F2N4O6 B14764792 (Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone

(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone

Cat. No.: B14764792
M. Wt: 480.5 g/mol
InChI Key: PCTMFBABXPJDHV-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with a difluorophenyl group, linked to a piperazine ring through an ethoxy bridge, and further connected to a butenedioic acid moiety. The presence of multiple functional groups makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone involves several steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,4-difluorophenylhydrazine with an appropriate diketone under acidic conditions.

    Etherification: The pyrazole derivative is then reacted with ethylene glycol in the presence of a strong base to form the ethoxy bridge.

    Piperazine Introduction: The ethoxy-bridged pyrazole is reacted with piperazine under reflux conditions to introduce the piperazine ring.

    Butenedioic Acid Addition: Finally, the compound is reacted with maleic anhydride to introduce the butenedioic acid moiety, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the ethoxy bridge.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the pyrazole ring can lead to the formation of pyrazole-3,4-dione derivatives.

    Reduction: Reduction of the ethanone moiety can yield the corresponding alcohol.

    Substitution: Substitution reactions on the difluorophenyl group can introduce various functional groups, such as nitro or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biological targets makes it a potential candidate for studying enzyme inhibition and receptor binding.

Medicine

The compound’s structure suggests potential pharmacological applications, particularly in the development of drugs targeting specific enzymes or receptors. Its difluorophenyl group is known to enhance binding affinity and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to target proteins, while the pyrazole ring can interact with active sites of enzymes. The piperazine ring provides additional binding interactions, stabilizing the compound within the target site. This multi-faceted interaction allows the compound to modulate the activity of its targets effectively.

Comparison with Similar Compounds

Similar Compounds

    (Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone: This compound is unique due to its combination of functional groups.

    (Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-dichlorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone: Similar structure but with chlorine atoms instead of fluorine, affecting its reactivity and binding properties.

    (Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-dimethylphenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone: Contains methyl groups instead of fluorine, altering its hydrophobicity and metabolic stability.

Uniqueness

The presence of the difluorophenyl group in this compound enhances its binding affinity and metabolic stability compared to similar compounds with different substituents. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H26F2N4O6

Molecular Weight

480.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C18H22F2N4O2.C4H4O4/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;5-3(6)1-2-4(7)8/h2-5,12H,6-11,13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

PCTMFBABXPJDHV-BTJKTKAUSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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